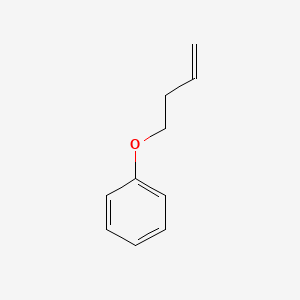
Allylanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allylanisole, also known as 4-allylanisole, methyl chavicol, or estragole, is a naturally occurring organic compound with the chemical formula C₁₀H₁₂O. It is commonly found in the essential oils of various plants, including basil, tarragon, and fennel. This compound is known for its sweet, anise-like aroma and is used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Allylanisole can be synthesized through several methods. One common synthetic route involves the methylation of chavicol (4-allylphenol) using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
Industrially, this compound is often obtained by the steam distillation of essential oils from plants like basil (Ocimum basilicum). The essential oil is then subjected to fractional distillation to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Allylanisole undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the para position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, nitrating agents
Major Products
- p-Anisaldehyde
Reduction: 4-Propylanisole
Substitution: Various substituted anisoles depending on the electrophile used
Scientific Research Applications
Allylanisole has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the analysis of essential oils.
Biology: Acts as a semiochemical, influencing the behavior of insects such as bark beetles.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of allylanisole varies depending on its application. In biological systems, it interacts with molecular targets such as voltage-activated sodium channels, inhibiting their function and leading to anti-inflammatory effects . In insects, this compound acts as a repellent by interfering with their olfactory receptors .
Comparison with Similar Compounds
Allylanisole is similar to other phenylpropanoids such as anethole, eugenol, and safrole. it is unique due to its specific chemical structure and properties:
Anethole: Similar sweet aroma but differs in the position of the double bond.
Eugenol: Contains a hydroxyl group, giving it different chemical reactivity.
Safrole: Contains a methylenedioxy group, making it structurally distinct.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and pleasant aroma make it valuable in the fragrance and flavor industries, while its biological activities offer potential in medicine and pest control.
Properties
CAS No. |
2653-89-6 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
but-3-enoxybenzene |
InChI |
InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2 |
InChI Key |
VASBMTKQLWDLDL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















